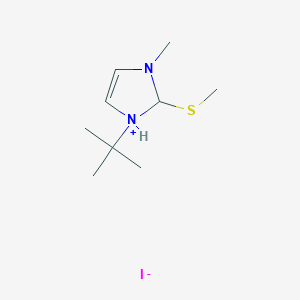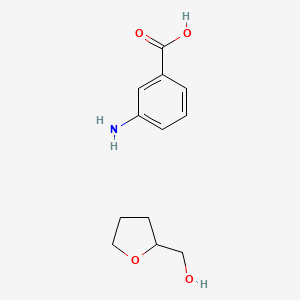![molecular formula C17H19NO5 B14577566 Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate CAS No. 61312-62-7](/img/structure/B14577566.png)
Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is an organic compound that features a cyclohexyl group attached to a butanoate ester, with a nitrophenyl group and a methylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate typically involves the condensation of cyclohexanone with 2-nitrobenzaldehyde in the presence of a base, followed by esterification with butanoic acid. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions: Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas with a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.
Comparison with Similar Compounds
- Cyclohexyl 2-nitrophenyl ketone
- Cyclohexyl 2-nitrophenyl acetate
- Cyclohexyl 2-nitrophenyl methanol
Comparison: Cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate is unique due to its combination of a cyclohexyl group, a nitrophenyl group, and a butanoate ester. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its similar counterparts.
Properties
CAS No. |
61312-62-7 |
|---|---|
Molecular Formula |
C17H19NO5 |
Molecular Weight |
317.34 g/mol |
IUPAC Name |
cyclohexyl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate |
InChI |
InChI=1S/C17H19NO5/c1-12(19)15(17(20)23-14-8-3-2-4-9-14)11-13-7-5-6-10-16(13)18(21)22/h5-7,10-11,14H,2-4,8-9H2,1H3 |
InChI Key |
KRAXSRGRJCVGSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1[N+](=O)[O-])C(=O)OC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(2-Bromocyclohept-2-en-1-yl)oxy]ethanol](/img/structure/B14577514.png)



![2-(Ethoxymethylidene)-3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B14577524.png)
![2-[4-(Diethylamino)phenoxy]cyclohexan-1-one](/img/structure/B14577525.png)
![2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one](/img/structure/B14577526.png)


